4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The bicyclic structure of the compound adds to its stability and reactivity, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include fluorenylmethoxycarbonyl chloride, which reacts with the amine group to form the Fmoc-protected intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective modifications. The bicyclic structure contributes to the compound’s stability and reactivity, facilitating its use in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylic acid
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Uniqueness
Compared to similar compounds, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid stands out due to its unique bicyclic structure, which imparts enhanced stability and reactivity. The presence of the Fmoc group further adds to its versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c1-21-11-22(12-21,18(28-21)19(24)25)23-20(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
CELWLOUBWCIDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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